1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Overview
Description
1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone is a chemical compound with the molecular formula C7H6N4O .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H6N4O/c1-5(12)6-2-3-7-8-9-10-11(7)4-6/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.15 . It has a melting point range of 157 - 152 degrees Celsius .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the creation of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. These compounds have garnered interest due to their antitrypanosomal activity and potential in pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).
Biological Activities
Derivatives of 1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone have demonstrated significant biological activities. For example, bromination and further synthesis steps led to compounds with potent immunosuppressive and immunostimulatory effects against macrophages and T-lymphocytes, as well as notable cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry and drug development (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Antimicrobial and Plant Growth Regulatory Activities
Another area of research has focused on the antimicrobial and plant growth regulatory activities of 1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone derivatives. Compounds synthesized from its derivatives have shown some degree of antifungal activity and influence on plant growth, which could be valuable in agricultural sciences and industries (Liu, Tao, Dai, Jin, & Fang, 2007).
Molecular Docking and In Vitro Screening
The derivatives of 1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone have also been subjected to molecular docking and in vitro screening for their potential as antimicrobial agents. This research underlines the importance of computational chemistry in predicting the bioactivity of novel compounds, thus aiding in the design of drugs with targeted biological activities (Flefel et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-5(12)6-2-3-7-8-9-10-11(7)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBLPTNLEVQANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C(=NN=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517897 | |
Record name | 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84331-01-1 | |
Record name | 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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